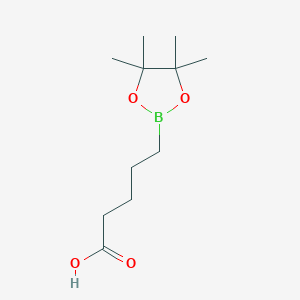
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid is a boronic acid derivative that features a dioxaborolane ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. Its unique structure, which includes a boron atom within a cyclic ester, allows it to participate in a variety of chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid typically involves the reaction of pinacolborane with a suitable precursor. One common method includes the hydroboration of alkenes or alkynes in the presence of transition metal catalysts . The reaction conditions often require a palladium or copper catalyst to facilitate the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar hydroboration techniques but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent purification steps are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or alcohols.
Reduction: Reduction reactions can convert the boronic ester into hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction.
Substitution: Palladium or copper catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura couplings.
Major Products
The major products formed from these reactions include various boronic acids, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.
科学研究应用
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a tool in molecular biology for labeling and detection.
作用机制
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid exerts its effects involves the formation of boron-oxygen bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical transformations. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
相似化合物的比较
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Uniqueness
What sets 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid apart from similar compounds is its specific structure that allows for versatile reactivity in organic synthesis. Its ability to form stable boron-oxygen bonds and participate in a variety of chemical reactions makes it a valuable tool in both academic and industrial research.
属性
分子式 |
C11H21BO4 |
|---|---|
分子量 |
228.10 g/mol |
IUPAC 名称 |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoic acid |
InChI |
InChI=1S/C11H21BO4/c1-10(2)11(3,4)16-12(15-10)8-6-5-7-9(13)14/h5-8H2,1-4H3,(H,13,14) |
InChI 键 |
MBOSCFXSGAOJKL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
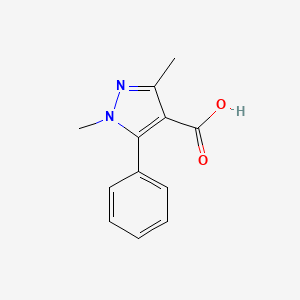
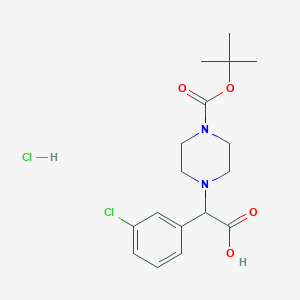
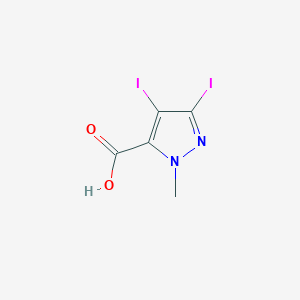

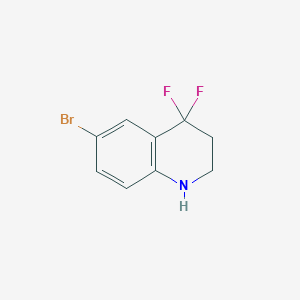

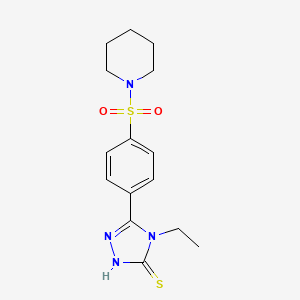
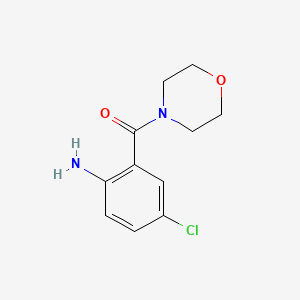
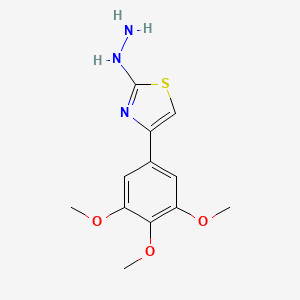
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine](/img/structure/B11764877.png)
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11764878.png)
![6-((4-Fluorophenyl)sulfinyl)pyrido[3,2-D]pyrimidine-2,4-diamine](/img/structure/B11764882.png)
![6-(Trifluoromethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11764883.png)
